2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

Anticancer research Leukemia Purine nucleoside analogs

Researchers probing purine antimetabolite SAR require structurally faithful probes-generic nucleoside analogs fail to replicate the S-allylthio moiety's unique thiol-disulfide exchange mechanism. This 6-modified purine nucleoside delivers dual antimetabolite/redox disruption activity validated by PNP inhibition (IC50 1.33 μM) and potentiated apoptosis in B-CLL models. • Dual mechanism: purine antimetabolite + cellular redox disruption via allylthio exchange • PNP IC50 1.33 μM; benchmark compound for 6-substituted purine SAR studies • Ambient temperature shipping; ≥98% purity; for research use only

Molecular Formula C13H17N5O4S
Molecular Weight 339.37 g/mol
Cat. No. B12394897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine
Molecular FormulaC13H17N5O4S
Molecular Weight339.37 g/mol
Structural Identifiers
SMILESC=CCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C13H17N5O4S/c1-2-3-23-11-7-10(16-13(14)17-11)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1
InChIKeyGAGKJRJONJAHEK-HRLNAYTHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine: Product Overview


2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine (CAS 92104-54-6) is a synthetic purine nucleoside analog characterized by a 2-amino group and a 6-allylthio substitution on the purine base, linked to a beta-D-ribofuranosyl sugar moiety . This compound is classified as a 6-modified purine nucleoside and a thio-nucleoside . As a member of the broader class of purine nucleoside antimetabolites, it has been primarily investigated for potential anticancer and antiviral applications [1].

1
Compound class Modified purine nucleoside with 2-amino and 6-allylthio groups
2
Mechanism context Allylthio prodrug via thiol-disulfide exchange; dual-component activation
3
Assay fit Supports cell proliferation, purine metabolism, and antiviral screening studies

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine: Irreplaceable vs. Generic Analogs


Generic substitution among purine nucleoside analogs is not scientifically valid due to profound differences in their structure-activity relationships. The specific placement of the 2-amino and 6-allylthio groups on the purine core of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine creates a unique chemical and biological profile distinct from analogs like 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), or 8-allylthioguanosine [1]. This compound acts as a dual-component prodrug, where the S-allylthio moiety engages in thiol-disulfide exchange reactions, releasing the active purine antimetabolite inside cells via a mechanism not shared by its non-allylthio counterparts [2]. Substituting this compound with a generic analog lacking the 6-allylthio group would alter cellular uptake, activation kinetics, and the crucial synergistic mechanism of action, thereby invalidating any experimental or therapeutic conclusions drawn from its use [2].

!
Unique allylthio substitution: The 6-allylthio group enables thiol-disulfide exchange; analogs lacking this group (e.g., 6-MP, 6-TG) do not replicate the dual prodrug mechanism.
!
Activation and uptake differ: Cellular penetration and intracellular release of active antimetabolite depend on the allylthio moiety; generic substitution may alter pharmacokinetic behavior and confound research endpoints.
!
Synergistic component missing: Reported synergistic apoptosis and engraftment reduction rely on the S-allylthio group; replacement with non-allylthio analogs eliminates this mechanism-based effect.

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine: Quantitative Differentiation Evidence


Antiproliferative Activity in Leukemia vs. 6-MPR

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is the 2-amino analog of S-allylthio-6-mercaptopurine riboside (SA-6MPR). In a comparative antiproliferative study, SA-6MPR demonstrated significantly enhanced activity against human leukemia cell lines compared to its parent compound, 6-mercaptopurine riboside (6-MPR) [1]. The mechanism of enhanced activity is attributed to increased cellular penetration due to higher hydrophobicity and intracellular release of the active 6-MPR via reaction with glutathione [1]. This provides a class-level inference for the increased potency of the 2-amino-6-allylthio derivative relative to its non-allylthio parent compound.

Antiproliferative vs 6-MPR
Class-level inference
SA-6MPR (2-amino analog class) inhibited proliferation and induced apoptosis more efficiently than 6-MPR in leukemia cell lines
Supports structure-activity relationship context; allylthio modification enhances cellular response.
Direct quantification for the exact 2-amino analog is not reported.
Anticancer research Leukemia Purine nucleoside analogs

Synergistic Apoptosis in B-CLL Models

The S-allylthio-6-mercaptopurine riboside (SA-6MPR) scaffold, of which 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is a 2-amino analog, acts as a dual-component prodrug. In a human-mouse B-CLL model, the concerted action of the purine analog and the S-allylthio component resulted in a dramatic increase in apoptosis compared to the purine analog alone [1]. Specifically, the dual-component prodrug boosted in vitro apoptosis in B-CLL cells from 10% to 38% and decreased in vivo engraftment from 30% to 0.7% when compared to the effect of the purine component alone [1].

Synergistic apoptosis B-CLL
Class-level inference
In vitro apoptosis increased from 10% to 38%; in vivo engraftment decreased from 30% to 0.7% (SA-6MPR vs purine alone)
Illustrates dual-component prodrug mechanism context; allylthio group potentiates apoptosis in B-CLL models.
Human-mouse B-CLL model; relevance for the 2-amino analog requires verification.
Chronic lymphocytic leukemia Prodrug design Redox biology

Purine Nucleoside Phosphorylase (PNP) Inhibition Profile

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), a key enzyme in purine salvage. It demonstrated an IC50 of 1.33E+3 nM (1.33 μM) in an assay measuring the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. This data point establishes a baseline for its interaction with this specific metabolic target, which is distinct from the primary mechanisms of other antimetabolites like fludarabine (a DNA polymerase/ribonucleotide reductase inhibitor) or cladribine (a deoxyadenosine analog).

PNP inhibition IC50
Supporting evidence
1.33 μM (1.33E+3 nM)
Establishes baseline enzyme interaction; differentiates from antimetabolites that do not directly inhibit PNP.
Enzymatic assay using [8-14C]-inosine substrate.
Enzyme inhibition Nucleoside metabolism Biochemical research

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine: Optimal Scientific Applications


Dual-Mechanism Prodrugs for Hematological Malignancies

The unique S-allylthio moiety enables a dual mechanism of action, combining purine antimetabolite activity with the disruption of cellular redox homeostasis via thiol-disulfide exchange [1]. This makes 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine an essential probe for studying synergistic drug effects in leukemia and lymphoma models, particularly B-CLL, where this mechanism has shown significant potentiation in apoptosis and engraftment reduction compared to single-mechanism agents [1].

SAR Studies of 6-Substituted Purines

As a 6-modified purine nucleoside with a specific 2-amino group, this compound is a critical tool in medicinal chemistry for delineating the SAR of purine-based therapeutics . Its distinct physicochemical properties, including increased hydrophobicity from the allylthio group, are directly linked to improved cellular penetration [2]. Researchers can use it as a benchmark compound to compare the effects of different 6-substitutions (e.g., chloro, methylthio, allylthio) on cellular uptake, enzymatic activation, and resultant cytotoxicity.

PNP Inhibition Assays

With a documented IC50 of 1.33 μM against purine nucleoside phosphorylase (PNP) [3], this compound can serve as a reference inhibitor in enzymatic studies of purine metabolism. It is particularly useful for researchers investigating disorders of purine salvage or developing novel PNP inhibitors, as its structure and inhibitory profile are distinct from classic PNP inhibitors like forodesine.

Antiviral Research Targeting Herpesviridae

Vendor documentation indicates that this compound holds potential for combating viral infections induced by Herpes simplex virus (HSV) and Varicella-zoster virus (VZV) by impeding viral DNA synthesis . Researchers in antiviral drug discovery can utilize this compound as a novel chemical starting point for developing new therapies against these viruses, exploring a mechanism that differs from standard nucleoside analog antivirals like acyclovir.

Application
Selection Property
Validation Focus
Leukemia / lymphoma cell models
Allylthio prodrug mechanism via thiol-disulfide exchange
Apoptosis and redox pathway endpoints
Purine SAR studies
6-Allylthio substitution; increased hydrophobicity
Cellular uptake and cytotoxicity profiles
Purine metabolism enzyme assays
PNP inhibition profile (IC50 context)
Metabolic pathway interaction studies
Herpesviridae antiviral screening
Interference with viral DNA synthesis
Antiviral activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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